molecular formula C12H10BrN5 B3032086 6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1039364-84-5

6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B3032086
CAS No.: 1039364-84-5
M. Wt: 304.15 g/mol
InChI Key: LXQULVNWIZYFAO-UHFFFAOYSA-N
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Description

6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with an amino group at the 7th position and a bromine atom at the 3rd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 4-aminopyrazole and a brominated pyrimidine derivative under acidic or basic conditions.

    Introduction of the Amino Group: The amino group at the 7th position can be introduced through nucleophilic substitution reactions using amines.

    Bromination: The bromine atom at the 3rd position can be introduced through electrophilic bromination reactions using bromine or bromine-containing reagents.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form hydrogenated derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include thiols, amines, and alkyl halides.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Hydrogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to other bioactive molecules.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with similar structural features and biological activities.

Uniqueness

6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its bromine atom at the 3rd position and amino group at the 7th position make it a versatile scaffold for further chemical modifications and the development of new bioactive compounds.

Properties

IUPAC Name

6-(4-aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN5/c13-10-6-17-18-11(15)9(5-16-12(10)18)7-1-3-8(14)4-2-7/h1-6H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQULVNWIZYFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C(=C(C=N3)Br)N=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647838
Record name 6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039364-84-5
Record name 6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine
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6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine
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6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 4
6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 5
6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 6
6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine

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